molecular formula C20H17N3OS B4563810 (Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B4563810
M. Wt: 347.4 g/mol
InChI Key: QFMAWXJNOHVHBT-SSZFMOIBSA-N
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Description

(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-ethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is 347.10923335 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Devices and Optical Limiting

Research has developed thiophene dyes, including structures similar to the specified compound, for potential applications in optoelectronic devices. These compounds have shown promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear optical properties, such as two-photon absorption, have been demonstrated to be significant for these applications. The optical limiting behavior of these compounds under specific laser excitation conditions has been highlighted, suggesting their utility in photonic devices (Anandan et al., 2018).

Synthetic Chemistry and New Molecules

The compound's framework has been utilized in the synthesis of various new molecules with potential biological activities. For instance, the synthesis of pyrazole and pyrazolopyrimidine derivatives through reactions involving acrylonitriles has been explored. These synthetic pathways provide access to novel compounds that could have interesting pharmacological properties (Hassan et al., 2014).

Polymer Modification and Application

The compound's related structures have been involved in the modification of polymers for improved thermal stability and potential medical applications. For example, poly vinyl alcohol/acrylic acid hydrogels have been modified using compounds with similar structures to enhance their properties. These modifications have led to polymers with increased swelling degrees and thermal stability, which could be beneficial in various biomedical applications (Aly et al., 2015).

Antifungal Agents

Compounds derived from the specified chemical structure have shown potential as antifungal agents. The synthesis of new heterocycles linked to indole moiety has demonstrated significant antifungal activities, suggesting the utility of these compounds in developing new antifungal drugs (Gomha & Abdel‐Aziz, 2012).

Photovoltaic and Dye-Sensitized Solar Cells (DSSCs)

New Donor-π-Acceptor type dyes, incorporating structures similar to the specified compound, have been synthesized for use in solar cell applications. These compounds have been evaluated for their photovoltaic performance, demonstrating potential as sensitizers in DSSCs. The study of their optical, electrochemical properties, and device performance has provided insights into their efficiency and utility in renewable energy technologies (Babu et al., 2015).

Properties

IUPAC Name

(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-24-19-11-7-6-10-17(19)22-13-16(12-21)20-23-18(14-25-20)15-8-4-3-5-9-15/h3-11,13-14,22H,2H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMAWXJNOHVHBT-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 3
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 4
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 5
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 6
(Z)-3-(2-ethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.